molecular formula C11H11ClN2O4 B15259262 (2S)-3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid CAS No. 381723-88-2

(2S)-3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid

Cat. No.: B15259262
CAS No.: 381723-88-2
M. Wt: 270.67 g/mol
InChI Key: KGNNVUXXSWNUIE-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a carbamoyl group, a chlorophenyl group, and a formamido group attached to a propanoic acid backbone. Its stereochemistry is specified by the (2S) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid typically involves multi-step organic reactions. One common approach is the condensation reaction between a chlorophenyl derivative and a formamido-propanoic acid precursor. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogenating agents. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted analogs with different functional groups.

Scientific Research Applications

(2S)-3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

381723-88-2

Molecular Formula

C11H11ClN2O4

Molecular Weight

270.67 g/mol

IUPAC Name

(2S)-4-amino-2-[(4-chlorobenzoyl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C11H11ClN2O4/c12-7-3-1-6(2-4-7)10(16)14-8(11(17)18)5-9(13)15/h1-4,8H,5H2,(H2,13,15)(H,14,16)(H,17,18)/t8-/m0/s1

InChI Key

KGNNVUXXSWNUIE-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)N)C(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CC(=O)N)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.